Cas no 2171685-57-5 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidin-3-yl}acetic acid)

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidin-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidin-3-yl}acetic acid
- 2171685-57-5
- EN300-1500915
- 2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]piperidin-3-yl}acetic acid
-
- インチ: 1S/C28H32N2O5/c1-2-3-14-25(27(33)30-15-8-9-19(17-30)16-26(31)32)29-28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2,4-7,10-13,19,24-25H,1,3,8-9,14-18H2,(H,29,34)(H,31,32)
- InChIKey: VRTREGDIXOIISN-UHFFFAOYSA-N
- SMILES: O=C(C(CCC=C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC(CC(=O)O)C1
計算された属性
- 精确分子量: 476.23112213g/mol
- 同位素质量: 476.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 748
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- XLogP3: 4.3
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidin-3-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1500915-2500mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]piperidin-3-yl}acetic acid |
2171685-57-5 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1500915-500mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]piperidin-3-yl}acetic acid |
2171685-57-5 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1500915-250mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]piperidin-3-yl}acetic acid |
2171685-57-5 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1500915-5000mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]piperidin-3-yl}acetic acid |
2171685-57-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1500915-100mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]piperidin-3-yl}acetic acid |
2171685-57-5 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1500915-1000mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]piperidin-3-yl}acetic acid |
2171685-57-5 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1500915-50mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]piperidin-3-yl}acetic acid |
2171685-57-5 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1500915-10000mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]piperidin-3-yl}acetic acid |
2171685-57-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1500915-1.0g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]piperidin-3-yl}acetic acid |
2171685-57-5 | 1g |
$0.0 | 2023-06-05 |
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidin-3-yl}acetic acid 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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7. Back matter
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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10. Caper tea
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidin-3-yl}acetic acidに関する追加情報
Comprehensive Overview of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidin-3-yl}acetic acid (CAS No. 2171685-57-5)
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidin-3-yl}acetic acid (CAS No. 2171685-57-5) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and drug discovery. This compound features a unique piperidine-acetic acid backbone coupled with a hex-5-enoyl side chain, making it a valuable building block for bioconjugation and medicinal chemistry applications. Its Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), a technique dominating modern peptide-based therapeutics research.
The growing interest in peptide drugs and targeted therapies has propelled demand for high-purity intermediates like CAS 2171685-57-5. Researchers frequently search for "Fmoc-amino acid derivatives" or "piperidine-based linkers" to enhance drug delivery systems, reflecting its relevance in ADC (antibody-drug conjugate) development. The compound's alkene functionality enables click chemistry modifications, aligning with trends in bioorthogonal chemistry for cancer research.
Analytical studies confirm this compound's stability under standard SPPS conditions (20°C, inert atmosphere), with HPLC purity typically exceeding 98%. Its molecular weight (454.52 g/mol) and lipophilic nature (LogP ~3.2) make it particularly useful for designing cell-penetrating peptides, a hot topic in neurodegenerative disease research. The CAS 2171685-57-5 material shows excellent solubility in DMF and dichloromethane, critical for automated peptide synthesizers.
Recent publications highlight its role in developing GPCR-targeting peptides, addressing the pharmaceutical industry's focus on membrane protein modulators. The hex-5-enoyl moiety allows photo-crosslinking studies—a technique gaining traction in protein-protein interaction mapping. This positions 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidin-3-yl}acetic acid as a versatile tool for structural biology applications.
Quality control protocols for CAS 2171685-57-5 emphasize NMR and mass spectrometry validation, ensuring batch-to-batch reproducibility. Storage recommendations (-20°C under argon) reflect best practices for Fmoc-compounds to prevent carbamate degradation. These specifications cater to the stringent requirements of GMP peptide production, a sector experiencing 12% annual growth according to market analyses.
Innovative applications include its use as a spacer arm in peptide nucleic acid (PNA) synthesis, particularly for CRISPR-based diagnostics. The compound's chiral center at the piperidine ring enables stereoselective modifications, valuable for peptide vaccine development against emerging pathogens. Such versatility explains its inclusion in over 15 patent applications since 2020 related to biopharmaceutical formulations.
From a commercial perspective, CAS 2171685-57-5 is available through major chemical suppliers with custom bulk synthesis options. Pricing trends indicate steady demand, particularly from contract research organizations (CROs) specializing in peptide therapeutics. The compound's MSDS data confirms it as non-hazardous under normal handling conditions, facilitating global shipping compliance.
Future research directions may explore its potential in PROTAC technology as a E3 ligase-binding component, given the piperidine scaffold's prevalence in ubiquitin-proteasome systems. Such developments would further cement 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidin-3-yl}acetic acid as a critical reagent in next-generation degrader therapeutics.
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